![molecular formula C16H23N3O4 B5605740 N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)
N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that introduce various substituents into a core structure to achieve desired properties. For instance, morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates can be synthesized through the interaction of enamines of acetoacetanilides with 5-methyl-2-furfurylidenecyanothioacetamide. Subsequent alkylation and oxidation steps yield thioethers and substituted pyridine-2(1H)-thiones, respectively (Dyachenko & Chernega, 2006). This methodology demonstrates the intricate steps involved in synthesizing complex molecules related to the target compound, highlighting the importance of specific functional group interactions.
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallographic analysis. For example, the structure of 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine was determined using this method, providing insights into the arrangement of atoms and the spatial orientation of functional groups within the molecule (Dyachenko & Chernega, 2006). Such analyses are crucial for understanding how the structure of a compound influences its chemical reactivity and interactions with biological targets.
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs often include modifications to functional groups that impact the molecule's overall properties. For instance, the reaction of acetylenic ketones with cyanothioacetamide in the presence of morpholine leads to the formation of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, showcasing the compound's reactivity and the potential for structural diversification (Buryi et al., 2019).
properties
IUPAC Name |
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(morpholine-4-carbonyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-3-4-15(23-11)13-9-19(10-14(13)17-12(2)20)16(21)18-5-7-22-8-6-18/h3-4,13-14H,5-10H2,1-2H3,(H,17,20)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBANTYGTHOHMEC-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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